Benzoylgomisin O

描述

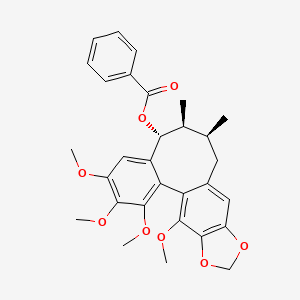

Structure

3D Structure

属性

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGSROZUUURBSW-XOWTYJCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130783-32-3 | |

| Record name | Benzoylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5AT2L2CHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Benzoylgomisin O in Schisandra Species: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylgomisin O, a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, holds significant interest for its potential pharmacological activities. Its molecular structure, characterized by a complex polycyclic core and a distinctive benzoyl moiety, is the product of an intricate biosynthetic pathway derived from general phenylpropanoid metabolism. This technical guide synthesizes the current understanding of the origin of this compound, detailing the precursor molecules, the enzymatic steps leading to the core gomisin structure, the biosynthesis of the benzoyl donor, and the hypothesized final benzoylation reaction. This paper provides detailed experimental methodologies, quantitative data on lignan content, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for research and development.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of this compound is a multi-stage process that begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to generate monolignol precursors. These precursors then undergo dimerization and a series of modifications to form the characteristic dibenzocyclooctadiene skeleton, which is finally acylated to yield the target molecule.

Stage 1: Phenylpropanoid Pathway and Monolignol Formation

The initial steps of the pathway are shared with the biosynthesis of numerous plant secondary metabolites. L-phenylalanine is converted to the monolignol E-coniferyl alcohol through the action of a core set of enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Further Modifications: A series of hydroxylations and methylations, followed by reductions catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) , converts p-coumaroyl-CoA into E-coniferyl alcohol.

Stage 2: Dimerization and Core Lignan Scaffold Formation

The formation of the lignan backbone is a critical branch point from monolignol synthesis:

-

Oxidative Coupling: Two molecules of E-coniferyl alcohol undergo stereospecific oxidative coupling to form the furofuran lignan (+)-pinoresinol. This reaction is directed by Dirigent Proteins (DIRs) , which control the stereochemistry of the product.

-

Reductive Conversions: Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol and then secoisolariciresinol.

-

Dehydrogenation: Secoisolariciresinol is oxidized by Secoisolariciresinol Dehydrogenase (SDH) to yield matairesinol, which serves as a key precursor for various lignan classes.

Stage 3: Formation of the Gomisin O Skeleton

The conversion of matairesinol or related dibenzylbutane lignans into the unique dibenzocyclooctadiene structure of gomisins is the least characterized part of the pathway. It is hypothesized to involve a series of intramolecular oxidative coupling reactions (cyclization), hydroxylations, and methylations. This complex tailoring is primarily mediated by:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for catalyzing the specific hydroxylations and the C-C bond formation required to create the eight-membered ring.

-

O-Methyltransferases (OMTs): These enzymes are responsible for the specific methylation patterns observed on the aromatic rings of the gomisin skeleton, leading to the formation of Gomisin O.

Stage 4: The Final Benzoylation Step (Hypothesized)

The terminal step in the biosynthesis of this compound is the esterification of the hydroxyl group on the Gomisin O core with a benzoyl group.

-

Acyl Donor: The benzoyl group is supplied by Benzoyl-Coenzyme A (Benzoyl-CoA) .

-

Enzyme Class: This reaction is catalyzed by an Acyltransferase . While the specific enzyme has not yet been functionally characterized in Schisandra, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) acyltransferase family .[1][2] This family of enzymes is well-known in plants for transferring acyl groups from CoA thioesters to various acceptor molecules.[3] Research has confirmed the presence of at least 37 BAHD genes in the Schisandra chinensis transcriptome, one of which has been functionally characterized as a coniferyl alcohol acetyltransferase (ScCFAT), confirming the activity of this enzyme family within the plant's secondary metabolism.[1][4]

The overall proposed biosynthetic pathway is visualized below.

Origin of the Benzoyl Moiety: Benzoyl-CoA Biosynthesis

The benzoyl group required for the final acylation step is derived from the same phenylpropanoid pathway precursor, cinnamic acid. In plants, Benzoyl-CoA is primarily synthesized via a CoA-dependent, β-oxidative pathway that shortens the C3 side chain of cinnamic acid by two carbons.[5] This pathway is localized in the peroxisomes and involves the following core steps:[5][6]

-

Activation: Cinnamic acid is converted to its CoA thioester, cinnamoyl-CoA, by a ligase.

-

Hydration/Dehydrogenation: Cinnamoyl-CoA undergoes hydration and subsequent dehydrogenation.

-

Thiolytic Cleavage: A ketoacyl-CoA thiolase catalyzes the final step, cleaving off an acetyl-CoA unit to yield Benzoyl-CoA.[5]

Quantitative Data on Lignan Content in Schisandra Species

The concentration of individual lignans, including various gomisins, varies significantly between different species and plant parts. The following tables summarize representative quantitative data from published studies.

Table 1: Lignan Content in Schisandra chinensis Fruit

| Lignan Compound | Content (mg/g of extract) | Analytical Method | Reference |

|---|---|---|---|

| Schisandrin | 25.95 ± 0.15 | HPLC-UV | [7] |

| Gomisin A | 2.51 ± 0.02 | HPLC-UV | [7] |

| Gomisin M₂ | 2.17 ± 0.07 | HPLC-UV |[7] |

Table 2: Lignan Content in Schisandra chinensis (Dry Weight)

| Lignan Compound | Max Content (mg/100g DW) | Analytical Method | Reference |

|---|---|---|---|

| Schisandrol A | 65.62 | HPLC-DAD/LC-DAD-ESI-MS | [8] |

| Angeloyl-/Tigloylgomisin Q | 49.73 | HPLC-DAD/LC-DAD-ESI-MS | [8] |

| Schisandrin A | 43.65 | HPLC-DAD/LC-DAD-ESI-MS | [8] |

| Gomisin A (Schisandrol B) | 34.36 | HPLC-DAD/LC-DAD-ESI-MS |[8] |

Note: Direct quantitative data for this compound is sparse in readily available literature, reflecting the complexity of its isolation and analysis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols based on methodologies used for characterizing related enzymes in Schisandra.[1]

Protocol: Identification and Cloning of a Candidate Acyltransferase Gene

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Schisandra fruit tissue using a commercial kit. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase.

-

Gene Identification: Candidate acyltransferase genes (e.g., from the BAHD family) are identified by searching transcriptome databases (e.g., NCBI's Sequence Read Archive) using known BAHD protein sequences as queries via tBLASTn.

-

Primer Design and PCR Amplification: Gene-specific primers are designed based on the candidate gene sequence to amplify the full open reading frame (ORF) from the cDNA library using high-fidelity PCR.

-

Cloning: The amplified PCR product is purified and cloned into a suitable expression vector, such as pET-28a(+) for bacterial expression, which often includes a His-tag for purification. The sequence is verified by Sanger sequencing.

Protocol: Heterologous Protein Expression and Purification

-

Transformation: The expression vector containing the candidate gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. This is then used to inoculate a larger culture volume.

-

Induction: When the culture reaches an optimal optical density (OD₆₀₀ ≈ 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Protein purity is assessed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for Benzoyltransferase Activity

-

Reaction Mixture: The standard assay mixture (e.g., 100 µL total volume) contains:

-

Tris-HCl buffer (pH 7.5)

-

Purified recombinant enzyme (1-5 µg)

-

Acceptor substrate: Gomisin O (e.g., 100 µM)

-

Acyl donor: Benzoyl-CoA (e.g., 200 µM)

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) and vortexing. The organic phase, containing the product, is separated, dried under nitrogen, and resuspended in methanol.

-

Product Analysis: The formation of this compound is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), comparing the retention time and mass spectrum to an authentic standard.

Conclusion and Future Directions

The origin of this compound in Schisandra species is rooted in the phenylpropanoid pathway, culminating in a series of complex, lineage-specific enzymatic reactions that form the dibenzocyclooctadiene lignan core, followed by a final benzoylation step. While the upstream pathways are relatively well-understood, the specific cytochrome P450s and O-methyltransferases responsible for tailoring the gomisin skeleton remain to be fully elucidated. The most critical knowledge gap is the definitive identification and functional characterization of the specific BAHD acyltransferase that catalyzes the transfer of a benzoyl group to Gomisin O.

Future research should focus on the functional screening of the numerous candidate BAHD acyltransferase genes identified in Schisandra transcriptome data. Co-expression analysis, correlating gene expression profiles with the accumulation of this compound during fruit development, can help prioritize candidate genes for functional characterization. The successful identification of this enzyme will not only complete our understanding of this important biosynthetic pathway but also provide a valuable molecular tool for the potential biotechnological production of this and other acylated lignans.

References

- 1. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 2. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 3. BAHD acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. koreascience.kr [koreascience.kr]

- 8. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylgomisin O: A Technical Whitepaper on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylgomisin O, a dibenzocyclooctadiene lignan, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its natural abundance and enzymatic inhibition, and visual representations of relevant workflows and pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Structural Elucidation

Experimental Protocol: Structural Elucidation

The foundational methods for determining the structure of this compound involve a multi-step spectroscopic analysis:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), for Nuclear Magnetic Resonance (NMR) spectroscopy. For Mass Spectrometry (MS), the sample is prepared according to the specific ionization technique to be used (e.g., dissolved in methanol for Electrospray Ionization).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound. This data is crucial for establishing the molecular formula, which for this compound is C₃₀H₃₂O₈.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. This helps to identify key functional groups and the overall proton framework.

-

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for assembling the complete molecular structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

-

By integrating the data from these spectroscopic methods, the complete chemical structure, including the connectivity of atoms and their three-dimensional arrangement, can be unequivocally determined.

Natural Sources and Isolation

This compound is a naturally occurring lignan found in plants belonging to the Schisandra genus, which are woody vines native to Asia and North America.

Primary Natural Sources:

Quantitative Data on Natural Abundance:

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the cultivation conditions.

| Plant Source | Plant Part | Yield of this compound | Reference |

| Schisandra rubriflora (in vitro culture) | Microshoots | up to 1.40 mg/100 g Dry Weight | [4] |

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from Schisandra plant material, based on common phytochemical extraction techniques.

-

Extraction:

-

Air-dried and powdered plant material (e.g., fruits, stems) is subjected to solvent extraction.

-

Commonly, the material is macerated or refluxed with a polar solvent such as methanol or ethanol.

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are combined and may require further purification steps.

-

This often involves repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Enzymatic Inhibition:

This compound is a known inhibitor of the following enzymes:

-

15-Lipoxygenase (15-LOX): An enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.

-

Cyclooxygenase-1 (COX-1): An enzyme that produces prostaglandins involved in various physiological functions, including inflammation.

-

Cyclooxygenase-2 (COX-2): An enzyme that is typically induced during inflammation and is a key target for anti-inflammatory drugs.

Quantitative Data on Enzymatic Inhibition:

While specific IC₅₀ values for this compound are not consistently reported across the literature, it is generally characterized as a potent inhibitor with IC₅₀ values often below 10 µM for these enzymes. Further research is needed to establish a more precise inhibitory profile.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined anti-inflammatory properties. Its presence in various Schisandra species makes it an accessible target for phytochemical research. The detailed protocols for its isolation and structural elucidation provided herein offer a solid foundation for further investigation.

Future research should focus on several key areas:

-

Standardization of Isolation Protocols: Developing optimized and standardized protocols to maximize the yield and purity of this compound from its natural sources.

-

Comprehensive Bioactivity Profiling: Conducting detailed in vitro and in vivo studies to precisely quantify its IC₅₀ values against a broader range of inflammatory targets and to elucidate its mechanism of action more thoroughly.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its viability as a therapeutic agent.

-

Synthetic and Semi-synthetic Analogs: Exploring the synthesis of this compound and its derivatives to improve potency, selectivity, and pharmacokinetic properties.

By addressing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel anti-inflammatory drugs.

References

- 1. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis [mdpi.com]

- 2. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily found in plants of the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities. These activities include hepatoprotective, anti-inflammatory, antiviral, and anticancer properties, making them promising candidates for drug development.[1][2] A thorough understanding of their biosynthesis is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of dibenzocyclooctadiene lignans, detailing the enzymatic steps, key intermediates, and available quantitative data. While the initial steps of the pathway are well-characterized, the final cyclization to form the signature eight-membered ring remains an area of active investigation.

Core Biosynthetic Pathway: From Phenylalanine to Lignan Precursors

The biosynthesis of dibenzocyclooctadiene lignans originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[3][4][5][6][7]

The General Phenylpropanoid Pathway

This initial phase consists of a series of three enzymatic reactions that produce p-coumaroyl-CoA, a key metabolic precursor.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[5][6][8][9]

-

Cinnamate-4-Hydroxylase (C4H): Subsequently, C4H, a cytochrome P450 monooxygenase (CYP73A), hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.[5][6][8][9]

-

4-Coumarate:CoA Ligase (4CL): The final step in this initial sequence is the activation of p-coumaric acid by 4CL, which ligates coenzyme A to the carboxyl group, forming p-coumaroyl-CoA.[5][6][8][9]

Monolignol Biosynthesis

p-Coumaroyl-CoA serves as a branch point for various metabolic pathways. For lignan biosynthesis, it is channeled into the monolignol pathway to produce coniferyl alcohol, the primary building block for many lignans. This involves a series of reductions and hydroxylations.

-

Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA, to their corresponding aldehydes.[8][10][11]

-

Cinnamyl Alcohol Dehydrogenase (CAD): CAD further reduces the cinnamaldehydes to their respective alcohols.[3][11][12][13][14][15][16][17][18] Specifically, coniferaldehyde is reduced to coniferyl alcohol.

The Lignan-Specific Pathway: Dimerization and Subsequent Modifications

The entry point into the lignan-specific pathway is the oxidative coupling of two monolignol units. This critical step is guided by a unique class of non-catalytic proteins.

Dirigent Protein (DIR)-Mediated Coupling

The stereoselective coupling of two coniferyl alcohol radicals to form the furofuran lignan (+)-pinoresinol or (-)-pinoresinol is orchestrated by dirigent proteins (DIRs).[3][7][9][19][20][21][22][23][24] In the absence of DIRs, this reaction would yield a racemic mixture of products. The kcat of a (+)-pinoresinol forming dirigent protein has been estimated to be 0.26 ± 0.03 s⁻¹ per DP dimer.[25]

Reductive Conversions by Pinoresinol-Lariciresinol Reductase (PLR)

Pinoresinol undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme.[1][2][21][26][27][28]

-

Pinoresinol to Lariciresinol: The first reduction converts the furofuran lignan pinoresinol to the furan lignan lariciresinol.

-

Lariciresinol to Secoisolariciresinol: The second reduction yields the dibenzylbutane lignan secoisolariciresinol.

Oxidation by Secoisolariciresinol Dehydrogenase (SIRD)

The dibenzylbutane lignan secoisolariciresinol is then oxidized to the dibenzylbutyrolactone lignan matairesinol by secoisolariciresinol dehydrogenase (SIRD).[9][20][29][30][31][32] This enzyme catalyzes an enantiospecific conversion.[29][32]

The Final Frontier: Formation of the Dibenzocyclooctadiene Ring

The biosynthetic steps leading from matairesinol to the characteristic eight-membered ring of dibenzocyclooctadiene lignans like schisandrin are the least understood part of the pathway. It is hypothesized that these final transformations involve oxidative cyclization reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs).[1][30][33][34] The biosynthetic hypothesis suggests that early-stage canonical oxidations convert stage 1 dibenzocyclooctadienes into stage 2 members, and late-stage non-canonical oxidations generate more complex structures.[30] Transcriptomic analyses of Schisandra chinensis and related species have identified several candidate CYP genes that are highly expressed in tissues where lignans accumulate, suggesting their potential role in these final, intricate steps.[1][21][33]

Quantitative Data

A comprehensive compilation of quantitative data for the entire biosynthetic pathway is challenging due to the limited availability of complete kinetic analyses for all enzymes, especially from Schisandra species. However, available data on lignan content and some enzyme kinetics provide valuable insights.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Schisandra chinensis

| Lignan | Plant Part | Concentration (mg/g Dry Weight) | Reference |

| Total Lignans | Seeds | 47.42 ± 2.81 | [5] |

| Total Lignans | Flower | 5.62 ± 0.33 | [5] |

| Total Lignans | Pulp | 3.20 ± 0.44 | [5] |

| Total Lignans | Leaves | 3.67 ± 0.21 | [5] |

| Total Lignans | Stem | 2.22 ± 0.19 | [5] |

| Schisandrol A | Fruit | 5.133 - 6.345 | [4] |

| Schisandrin C | Fruit | 0.062 - 0.419 | [4] |

| Total Lignans | Fruit | 9.726 - 14.031 | [4] |

| Schisandrin | Oil | 15.85 ± 0.09 - 20.57 ± 0.38 | [35] |

| Schisandrin B | Oil | 15.85 ± 0.09 - 20.57 ± 0.38 | [35] |

| Total Lignans | Oil | 67.73 ± 0.06 - 87.61 ± 1.83 | [35] |

Table 2: Selected Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Pinus taeda | Coniferaldehyde | 1.7 | - | [14] |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Nicotiana tabacum | Coniferyl alcohol | 12 | - | [15][16] |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Nicotiana tabacum | Coniferaldehyde | 0.3 | - | [15][16] |

| (+)-Pinoresinol Forming Dirigent Protein | Pisum sativum | Coniferyl alcohol radical | ~0.01 | 0.26 ± 0.03 | [25] |

Note: The kinetic parameters for many enzymes in the pathway, particularly from Schisandra species, are not yet fully determined.

Experimental Protocols

Detailed, step-by-step protocols are essential for the functional characterization of the enzymes involved in dibenzocyclooctadiene lignan biosynthesis. Below are generalized methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SIRD) is amplified from cDNA of a lignan-producing plant (e.g., Schisandra chinensis) and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[12][20]

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).[12]

-

Protein Purification: The cells are harvested and lysed. The recombinant protein, often tagged with a polyhistidine (His) or glutathione S-transferase (GST) tag, is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA or glutathione-sepharose).[12][13]

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Assay Conditions: Assays are typically performed in a suitable buffer at an optimal pH and temperature, containing the purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for reductases).

-

CCR Assay: The activity of CCR can be measured spectrophotometrically by monitoring the decrease in absorbance at 366 nm, which corresponds to the consumption of the cinnamoyl-CoA substrate. The reaction mixture typically contains the enzyme, NADPH, and the cinnamoyl-CoA substrate (e.g., feruloyl-CoA).[10]

-

CAD Assay: CAD activity is determined by monitoring the change in absorbance at 340 nm, corresponding to the consumption or production of NAD(P)H. For the forward reaction (aldehyde to alcohol), the decrease in NADPH absorbance is monitored.

-

Dirigent Protein (DIR) Assay:

-

The assay mixture contains the purified DIR, coniferyl alcohol, and an oxidizing agent (e.g., laccase or peroxidase/H₂O₂) in a suitable buffer.

-

The reaction is incubated and then stopped (e.g., by acidification and extraction with an organic solvent).

-

The products (pinoresinol and other dimers) are analyzed by chiral HPLC or GC-MS to determine the enantiomeric excess of the pinoresinol formed, which indicates the stereochemical control exerted by the DIR.[3][23]

-

-

PLR and SIRD Assays:

-

The reaction mixture includes the purified enzyme (PLR or SIRD), the respective substrate (pinoresinol, lariciresinol, or secoisolariciresinol), and the appropriate cofactor (NADPH for PLR, NAD⁺ for SIRD).[20]

-

The reaction is incubated and then quenched.

-

The products (lariciresinol, secoisolariciresinol, or matairesinol) are extracted and analyzed by HPLC or LC-MS.[20]

-

Quantification of Lignans and Intermediates by UPLC-MS/MS

Objective: To quantify the levels of dibenzocyclooctadiene lignans and their biosynthetic precursors in plant tissues.

Methodology:

-

Sample Preparation: Plant material is lyophilized, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and diluted for analysis.[2][10][19][33][36][37]

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid.[2][10][19][33][36][37]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[2][10][19][33][36][37]

-

-

Quantification: Calibration curves are generated using authentic standards of the lignans and intermediates to be quantified. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.[36]

Visualizations

Biosynthesis Pathway of Dibenzocyclooctadiene Lignans

Caption: Overview of the dibenzocyclooctadiene lignan biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for recombinant enzyme expression and characterization.

Conclusion and Future Prospects

The biosynthetic pathway of dibenzocyclooctadiene lignans is a complex and fascinating area of plant biochemistry. While the upstream sections of the pathway are now relatively well understood, significant knowledge gaps remain, particularly concerning the final oxidative cyclization steps that form the unique eight-membered ring structure. The identification and characterization of the cytochrome P450 enzymes responsible for this transformation are critical future research goals. Elucidating the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of these medicinally important compounds. The development of robust cell-free systems or engineered microbial hosts for the synthesis of specific dibenzocyclooctadiene lignans holds immense promise for the pharmaceutical industry, offering a sustainable and scalable alternative to extraction from plant sources. Further research into the regulation of this pathway will also be crucial for optimizing yields in both natural and engineered systems.

References

- 1. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. search.library.berkeley.edu [search.library.berkeley.edu]

- 16. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5'-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cinnamyl alcohol deh-->- Growth Factors, Growth Hormones, Purified Proteins, Dominant Negative Clones, Constitutively Active Clones- Lifeome [lifeome.com]

- 19. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 20. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. rsc.org [rsc.org]

- 26. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 27. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 31. frontiersin.org [frontiersin.org]

- 32. Reddit - The heart of the internet [reddit.com]

- 33. researchgate.net [researchgate.net]

- 34. par.nsf.gov [par.nsf.gov]

- 35. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry [agris.fao.org]

- 36. rsc.org [rsc.org]

- 37. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylgomisin O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a bioactive lignan isolated from plants of the Schisandra genus, such as Schisandra rubriflora, Schisandra sphenanthera, and Schisandra propinqua.[1][2][3] This natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties.[2][3][4] Structurally, it belongs to the dibenzocyclooctadiene lignan class. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₂O₈ | [1] |

| Molecular Weight | 520.57 g/mol | [3][5] |

| CAS Number | 130783-32-3 | [1][2][4] |

| IUPAC Name | [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | [1] |

| Synonyms | 6-o-Benzoylgomisin O, (+)-Benzoylgomisin O | [1][4] |

| Melting Point | 119-120 °C (in methanol) | [4] |

| Boiling Point | 645.1 ± 55.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 272.3 ± 31.5 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][6][7] |

| Purity | Commercially available at ≥98% (by HPLC) | [6] |

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. While specific spectral data is proprietary to individual research, the general methodologies for its structural elucidation are well-established.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning proton signals.

-

¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is vital for assembling the complete molecular structure.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its molecular formula (C₃₀H₃₂O₈).[5] Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, providing further structural insights.

Below is a generalized workflow for the structural elucidation of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most prominently reported.

4.1. Anti-inflammatory Activity The primary mechanism of the anti-inflammatory action of this compound is through the inhibition of key enzymes involved in the inflammatory cascade. It has been shown to be an inhibitor of:

-

15-Lipoxygenase (15-LOX): An enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key players in inflammation.[2][3][4]

The inhibitory action of this compound on these enzymes is illustrated in the signaling pathway diagram below.

4.2. Other Potential Activities While less documented than its anti-inflammatory effects, this compound is suggested to possess antioxidant, anti-cancer, and hepatoprotective properties, similar to other related lignans from Schisandra species.[5] Further research is required to fully elucidate the mechanisms behind these potential activities.

Experimental Protocols

Detailed methodologies are critical for the reproducible investigation of this compound. The following sections outline the general protocols for key experiments.

5.1. Isolation of this compound from Schisandra

-

Extraction: Dried and powdered plant material (e.g., fruits of Schisandra rubriflora) is extracted with a suitable solvent such as ethanol or methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The lignan-rich fraction is collected.

-

Chromatographic Purification: The lignan-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

5.2. Purity Assessment by HPLC

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: The eluent is monitored at a specific wavelength (e.g., 254 nm).

-

Quantification: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area.

5.3. In Vitro Enzyme Inhibition Assays (COX-1/COX-2/15-LOX)

-

Enzyme Preparation: Purified recombinant human COX-1, COX-2, or 15-LOX enzymes are used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The substrate (arachidonic acid for COX assays, linoleic acid for 15-LOX assays) is added to initiate the enzymatic reaction.

-

Detection: The product formation is measured using a suitable method, such as spectrophotometry or a commercially available assay kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

The general workflow for an in vitro enzyme inhibition assay is depicted below.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant anti-inflammatory activity. Its mechanism of action, involving the inhibition of key pro-inflammatory enzymes, makes it a valuable lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on its other potential biological activities, pharmacokinetic profile, and in vivo efficacy to fully understand its pharmacological significance.

References

- 1. This compound | C30H32O8 | CID 91826818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. echemi.com [echemi.com]

- 5. Benzoylgomisin H | 66056-23-3 | Benchchem [benchchem.com]

- 6. 6-O-benzoylgomisin O supplier | CAS 130783-32-3 | AOBIOUS [aobious.com]

- 7. Benzoylgomisin H | CAS:66056-23-3 | Manufacturer ChemFaces [chemfaces.com]

The Biological Activities of Benzoylgomisin O: A Technical Whitepaper for Drug Discovery Professionals

Abstract: Benzoylgomisin O, a dibenzocyclooctadiene lignan primarily isolated from plants of the Schisandra genus, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its potent anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this natural compound. The guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation and drug development efforts.

Introduction

This compound is a naturally occurring lignan found in Schisandra sphenanthera and Schisandra propinqua.[1] Lignans from Schisandra species have a long history of use in traditional medicine and are known to possess a wide range of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This compound, as a member of this family, is characterized by a dibenzocyclooctadiene skeleton. Its biological activities, particularly its anti-inflammatory effects, are a subject of ongoing research.

Anti-Inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory action. This activity is primarily attributed to its ability to inhibit key enzymes involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Enzymes

This compound has been identified as a potent inhibitor of 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

Data Presentation: Enzyme Inhibition by this compound

| Target Enzyme | Activity | IC50 Value | Reference |

| 15-Lipoxygenase (15-LOX) | Potent Inhibitor | < 10 µM | [2] |

| Cyclooxygenase-1 (COX-1) | Potent Inhibitor | < 10 µM | [2] |

| Cyclooxygenase-2 (COX-2) | Potent Inhibitor | < 10 µM | [2] |

Note: Specific IC50 values for this compound are not yet publicly available in the scientific literature beyond the indicated range.

Signaling Pathway of Anti-Inflammatory Action

The inhibitory action of this compound on 15-LOX and COX enzymes directly interferes with the arachidonic acid signaling cascade, a critical pathway in the inflammatory response. By blocking these enzymes, this compound effectively reduces the synthesis of downstream inflammatory mediators.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most characterized, its classification as a dibenzocyclooctadiene lignan suggests the potential for other biological activities, including hepatoprotective, neuroprotective, and anticancer effects. It is important to note that the following sections are based on the activities of structurally related compounds and the broader class of dibenzocyclooctadiene lignans, as specific studies on this compound in these areas are limited.

Hepatoprotective Effects

Many dibenzocyclooctadiene lignans isolated from Schisandra have demonstrated significant hepatoprotective activities. These compounds are thought to protect liver cells from damage induced by various toxins through mechanisms such as antioxidant and anti-inflammatory actions. Further research is warranted to determine if this compound shares these hepatoprotective properties.

Neuroprotective Effects

Lignans from Schisandra chinensis have been investigated for their neuroprotective potential. Their mechanisms of action are thought to involve antioxidant and anti-inflammatory pathways within the central nervous system. Given that this compound exhibits anti-inflammatory activity, it is a plausible candidate for future neuroprotection studies.

Anticancer Activity

Certain lignans have been shown to possess cytotoxic activity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. While there is currently no direct evidence for the anticancer activity of this compound, its structural similarity to other bioactive lignans makes this an area worthy of investigation.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, based on its known targets, standard enzymatic assays would be employed.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like this compound against enzymes such as 15-LOX or COX.

Methodological Considerations

-

Enzyme Source: Recombinant human enzymes are preferred for clinical relevance.

-

Substrate Concentration: Should be optimized and ideally be close to the Michaelis-Menten constant (Km) of the enzyme.

-

Detection Method: The method for detecting product formation will vary depending on the enzyme. For lipoxygenases and cyclooxygenases, this can often be achieved by monitoring changes in UV absorbance or by using specific immunoassays for the products (e.g., prostaglandins).

-

IC50 Determination: A range of inhibitor concentrations should be tested to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory activity through the inhibition of 15-LOX and COX enzymes. This primary activity warrants further investigation, including the determination of precise IC50 values and in vivo efficacy studies in models of inflammation.

Furthermore, the potential for hepatoprotective, neuroprotective, and anticancer activities, based on its chemical class, remains largely unexplored. Future research should focus on:

-

Quantitative Bioactivity: Elucidating the exact IC50 values of this compound against its known enzymatic targets.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models.

-

Broadening the Scope: Investigating the potential hepatoprotective, neuroprotective, and anticancer activities through in vitro and in vivo studies.

-

Mechanism of Action: Delving deeper into the molecular signaling pathways modulated by this compound.

The information presented in this whitepaper provides a foundation for the continued exploration of this compound as a potential therapeutic agent. Its potent anti-inflammatory profile makes it a compelling candidate for further drug development efforts.

References

The Enigmatic Profile of Benzoylgomisin O: A Review of Available Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O, a lignan compound isolated from plants of the Schisandra genus, presents a compelling yet underexplored area of pharmacological research.[1] While related compounds from Schisandra have been investigated for various biological activities, specific and detailed in vitro and in vivo data on this compound remains scarce in publicly accessible scientific literature. This guide aims to synthesize the currently available information and highlight the significant knowledge gaps that future research must address.

Due to the limited specific data on this compound, this document will address the core requirements of the prompt by outlining the types of data and experimental protocols that are essential for a thorough investigation of a novel compound like this compound. This framework can guide future research endeavors.

Quantitative Data Summary

Table 1: Essential In Vitro Quantitative Data for this compound

| Parameter | Description | Target Assays | Importance |

| IC50/EC50 | Concentration for 50% inhibition/effect | Enzyme inhibition, receptor binding, cell proliferation assays | Defines potency and helps in dose selection for further studies. |

| Ki | Inhibition constant | Enzyme kinetics assays | Provides a more absolute measure of binding affinity. |

| Cell Viability | Effect on cell survival | MTT, MTS, or similar colorimetric assays | Assesses cytotoxicity, a critical factor for therapeutic potential. |

| Target Engagement | Direct interaction with a molecular target | Cellular thermal shift assay (CETSA), surface plasmon resonance (SPR) | Confirms the compound's mechanism of action at the molecular level. |

Table 2: Essential In Vivo Quantitative Data for this compound

| Parameter | Description | Experimental Model | Importance |

| LD50 | Lethal dose for 50% of the population | Rodent models (e.g., mice, rats) | Provides a measure of acute toxicity. |

| Pharmacokinetics (Cmax, Tmax, AUC, t1/2) | Drug concentration over time in plasma | Animal models with serial blood sampling | Characterizes absorption, distribution, metabolism, and excretion (ADME). |

| Bioavailability | Fraction of administered dose reaching systemic circulation | Comparison of intravenous vs. oral administration | Determines the efficiency of drug delivery. |

| Efficacy (e.g., tumor volume reduction, behavioral changes) | Therapeutic effect in a disease model | Relevant animal models of disease | Demonstrates the potential therapeutic utility of the compound. |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. For this compound, establishing clear protocols for both in vitro and in vivo evaluations is a primary necessity.

In Vitro Experimental Workflow

The following diagram illustrates a standard workflow for the initial in vitro characterization of a novel compound like this compound.

References

Unraveling the Therapeutic Potential of Benzoylgomisin O: A Deep Dive into its Mechanisms of Action

For Immediate Release

[City, State] – October 31, 2025 – Benzoylgomisin O, a lignan compound isolated from Schisandra rubriflora, is emerging as a promising therapeutic agent with significant anti-inflammatory, and potential anti-cancer and neuroprotective properties. An in-depth analysis of the existing scientific literature reveals several hypothesized mechanisms of action, primarily centered around its ability to modulate key signaling pathways involved in cellular inflammation, apoptosis, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Anti-Inflammatory Mechanism: Inhibition of Pro-Inflammatory Enzymes

The most well-documented mechanism of action for this compound is its potent inhibitory effect on key enzymes in the arachidonic acid pathway, which is central to the inflammatory response. Specifically, this compound has been shown to inhibit 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

| Enzyme Target | IC50 Value | Reference |

| 15-Lipoxygenase (15-LOX) | < 10 µM | [1] |

| Cyclooxygenase-1 (COX-1) | < 10 µM | [1] |

| Cyclooxygenase-2 (COX-2) | < 10 µM | [1] |

This inhibitory action on COX and LOX enzymes forms the cornerstone of this compound's anti-inflammatory effects.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, the broader family of Schisandra lignans, to which this compound belongs, is known to exert its effects by modulating critical intracellular signaling cascades. These pathways are integral to the regulation of inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Lignans from Schisandra have been demonstrated to suppress the activation of NF-κB. This is a crucial anti-inflammatory mechanism, as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. Schisandra lignans have been shown to inhibit the phosphorylation of these key MAPK proteins. By doing so, this compound can potentially block the downstream signaling events that lead to the expression of inflammatory mediators and cell proliferation.

Hypothesized Anti-Cancer and Neuroprotective Mechanisms

While direct evidence for this compound is still emerging, the known activities of related lignans and its impact on fundamental signaling pathways suggest potential mechanisms in cancer and neuroprotection.

Induction of Apoptosis in Cancer Cells

The inhibition of pro-survival pathways like NF-κB and MAPK by this compound could shift the cellular balance towards apoptosis in cancer cells. By downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, this compound may induce programmed cell death in malignant cells.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of this compound are likely central to its potential neuroprotective effects. By reducing inflammation and oxidative stress in the brain, which are key contributors to neurodegenerative diseases, this compound may help protect neurons from damage and promote their survival.

Experimental Protocols

The investigation of this compound's mechanism of action employs a variety of standard and advanced molecular and cellular biology techniques.

Enzyme Inhibition Assays (COX/LOX)

-

Principle: To measure the ability of this compound to inhibit the activity of purified COX-1, COX-2, and 15-LOX enzymes.

-

Methodology:

-

Purified recombinant human COX-1, COX-2, or 15-LOX enzyme is incubated with various concentrations of this compound.

-

The substrate (arachidonic acid) is added to initiate the enzymatic reaction.

-

The formation of the product (e.g., prostaglandin H2 for COX, hydroperoxyeicosatetraenoic acid for LOX) is measured using a suitable detection method, such as spectrophotometry, fluorometry, or ELISA.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

-

Cell-Based Assays for NF-κB Activation

-

Principle: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

-

Methodology (Western Blotting):

-

Culture appropriate cells (e.g., macrophages, endothelial cells) and pre-treat with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Prepare nuclear and cytoplasmic protein extracts.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against NF-κB p65 and IκBα, followed by a secondary antibody.

-

Detect the protein bands and quantify the levels of nuclear NF-κB p65 and cytoplasmic IκBα to assess inhibition.

-

MAPK Pathway Activation Assays

-

Principle: To assess the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

-

Methodology (Western Blotting):

-

Culture relevant cells and pre-treat with this compound.

-

Stimulate the cells with a suitable agonist (e.g., growth factors, cytokines).

-

Lyse the cells and collect total protein.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.

-

Quantify the band intensities to determine the extent of inhibition of MAPK phosphorylation.

-

Apoptosis Assays

-

Principle: To evaluate the ability of this compound to induce apoptosis in cancer cell lines.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Culture cancer cells and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and wash with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).

-

Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, expanding the investigation into its anti-cancer and neuroprotective effects with more specific in vivo models, and further detailing its pharmacokinetic and pharmacodynamic profiles. The continued exploration of this promising natural compound holds significant potential for the development of novel therapies for a range of inflammatory, oncologic, and neurodegenerative disorders.

References

Potential Drug-Drug Interactions with Schisandra Lignans: A Technical Guide for Researchers

[Date]

[Version 1.0]

Abstract

This technical guide provides an in-depth analysis of the potential for drug-drug interactions (DDIs) associated with Schisandra lignans, the primary bioactive constituents of Schisandra chinensis and Schisandra sphenanthera. For centuries, these plants have been integral to traditional medicine, and their extracts are increasingly utilized in dietary supplements. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms by which Schisandra lignans can alter the pharmacokinetics of co-administered drugs. We will delve into their effects on major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and the drug transporter P-glycoprotein (P-gp). This document summarizes key quantitative data, provides detailed experimental protocols for assessing these interactions, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The fruit of the Schisandra plant, known as Wu Wei Zi, has a long history of use in traditional Chinese medicine for a variety of ailments.[1] The primary bioactive compounds responsible for its therapeutic effects are a group of dibenzocyclooctadiene lignans, including schisandrin A, schisandrin B, schisandrol B, and gomisin A.[2] As the use of Schisandra extracts in dietary supplements and herbal remedies becomes more widespread, understanding their potential to interact with conventional medications is of paramount importance for drug safety and efficacy.

Schisandra lignans have been shown to modulate the activity of key players in drug disposition, namely cytochrome P450 enzymes and P-glycoprotein.[3] This modulation can lead to significant alterations in the absorption, distribution, metabolism, and excretion (ADME) of co-administered drugs, potentially resulting in adverse events or therapeutic failure. This guide aims to provide a detailed technical resource for researchers to understand and investigate these interactions.

Mechanisms of Interaction

Schisandra lignans can influence drug pharmacokinetics through two primary mechanisms: modulation of cytochrome P450 enzymes and interaction with P-glycoprotein.

Cytochrome P450 (CYP) Enzyme Modulation

CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Schisandra lignans exhibit a biphasic effect on CYP enzymes: in vitro studies and acute in vivo administration often demonstrate inhibition, while long-term in vivo administration can lead to enzyme induction.[3]

2.1.1. Inhibition of CYP Enzymes

Numerous in vitro studies have demonstrated the inhibitory potential of various Schisandra lignans against several CYP isoforms, most notably CYP3A4, CYP2C19, and CYP2E1.[1][4] This inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Lignans containing a methylenedioxyphenyl group, such as gomisin A, B, and C, are particularly potent inhibitors of CYP3A4.[1][4] The mechanism of inhibition often involves the formation of a metabolite-intermediate complex with the heme iron of the CYP enzyme.[1]

2.1.2. Induction of CYP Enzymes

Conversely, prolonged exposure to Schisandra lignans has been shown to induce the expression of CYP enzymes, particularly CYP3A.[3] This induction is primarily mediated through the activation of nuclear receptors, predominantly the pregnane X receptor (PXR).[2] Lignans such as schisandrin A, schisandrin B, and schisandrol B have been identified as agonists of PXR.[2]

P-glycoprotein (P-gp) Interaction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter highly expressed in the intestines, liver, kidneys, and the blood-brain barrier. It plays a crucial role in limiting the absorption and promoting the excretion of many drugs. Some Schisandra lignans, such as deoxyschizandrin, have been shown to inhibit P-gp activity, which can lead to increased bioavailability of P-gp substrate drugs.[5]

Quantitative Data on Schisandra Lignan Interactions

The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of various Schisandra lignans on human CYP enzymes. These values are crucial for predicting the likelihood and potential severity of drug-drug interactions.

Table 1: Inhibitory Effects (IC50) of Schisandra Lignans on Human Cytochrome P450 Isoforms

| Lignan | CYP Isoform | Test System | Substrate | IC50 (µM) | Reference(s) |

| Gomisin A | CYP3A4 | HLM | Testosterone | 1.8 - 2.3 | [4] |

| Gomisin A | CYP3A4 | rCYP3A4 | Midazolam | 1.39 | [4] |

| Gomisin B | CYP3A4 | HLM | Testosterone | 0.28 - 0.42 | [4] |

| Gomisin C | CYP3A4 | HLM | Testosterone | 0.19 - 0.30 | [4] |

| Gomisin C | rCYP3A4 | Midazolam | 0.059 | [4] | |

| Gomisin N | CYP3A4 | HLM | Midazolam | 1.3 - 4.5 | [4] |

| Schisandrin A | CYP3A4 | HLM | Testosterone | 6 - 70 | [1] |

| Schisandrin A | rCYP2C19 | Omeprazole | 86.4 | [4] | |

| Schisandrin B | CYP3A4 | HLM | Testosterone | 6 - 70 | [1] |

| Schisandrin C | CYP2C19 | HLM | S-mephenytoin | 2.7 | [1] |

| Schisandrin | CYP3A4 | HLM | Testosterone | 10.5 - 16.0 | [4] |

| Schisandrin | CYP2E1 | HLM | Chlorzoxazone | 4.2 | [1] |

| Wuweizisu C | CYP2B6 | HLM | Bupropion | Time-dependent | [4] |

*HLM: Human Liver Microsomes; rCYP: Recombinant Human CYP

Table 2: Mechanism-Based Inhibition Parameters of Schisandra Lignans

| Lignan | CYP Isoform | Test System | Ki (µM) | kinact (min-1) | Reference(s) |

| Gomisin A | CYP3A4 | HLM | 0.35 | 1.96 | [1] |

| Schisandrin A | CYP3A4 | Rat Liver Microsomes | 30.67 (mg/kg) | - | [1] |

| Schisandrin B | CYP3A4 | Rat Liver Microsomes | 16.64 (mg/kg) | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the drug-drug interaction potential of Schisandra lignans.

Cytochrome P450 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Schisandra lignan against specific CYP isoforms.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Schisandra lignan test compounds

-

CYP isoform-specific substrates (e.g., testosterone for CYP3A4, S-mephenytoin for CYP2C19)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Prepare stock solutions of the test lignan, positive control inhibitor, and CYP-specific substrate in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of the test lignan (or positive control) for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP-specific substrate. The final substrate concentration should be at or near its Km value.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

-

Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each lignan concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

P-glycoprotein (P-gp) Transport Assay using Caco-2 Cells

Objective: To evaluate the inhibitory effect of a Schisandra lignan on P-gp-mediated drug efflux.

Materials:

-

Caco-2 cells (human colorectal adenocarcinoma cell line)

-

Transwell® inserts (e.g., 12-well or 24-well plates)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

P-gp substrate (e.g., digoxin, rhodamine 123)

-

Schisandra lignan test compounds

-

Positive control P-gp inhibitor (e.g., verapamil)

-

Transepithelial electrical resistance (TEER) meter

-

LC-MS/MS or fluorescence plate reader for analysis

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the cell monolayer by measuring the TEER. Values should typically be >200 Ω·cm2.

-

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

-

Bidirectional Transport Study:

-

Apical-to-Basolateral (A-to-B) Transport (Absorption): Add the P-gp substrate and the test lignan (or positive control) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

-

Basolateral-to-Apical (B-to-A) Transport (Efflux): Add the P-gp substrate and the test lignan (or positive control) to the basolateral chamber. Add fresh HBSS to the apical chamber.

-

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Quantify the concentration of the P-gp substrate in the samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.

-

Evaluate the effect of the Schisandra lignan by comparing the ER in the presence and absence of the lignan. A significant reduction in the ER suggests P-gp inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Schisandra lignan-mediated drug interactions.

PXR-Mediated CYP3A4 Induction by Schisandra Lignans